

Application Notes and Protocols: Generation of Cbln1 Knockout Mouse Models Using CRISPR/Cas9

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Compound of Interest

Compound Name: Cerebellin

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Introduction

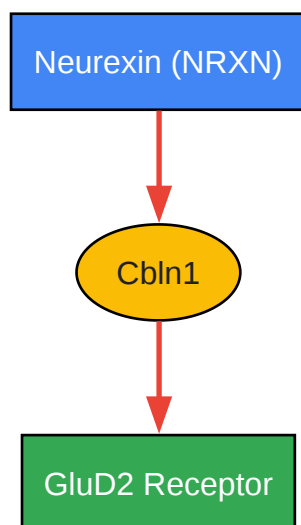
Cerebellin 1 (Cbln1), a secreted glycoprotein, plays a critical role in the formation and maintenance of synapses, particularly in the cerebellum.[1][2][3][4] It is a key component of a trans-neuronal signaling pathway that ensures the integrity of parallel fiber-Purkinje cell synapses.[4] Dysregulation of the Cbln1 pathway has been implicated in various neurological and psychiatric disorders, making it a significant target for research and drug development. The generation of Cbln1 knockout (KO) mouse models using the powerful and precise CRISPR/Cas9 gene-editing technology provides an invaluable tool for studying the in vivo functions of Cbln1 and for preclinical assessment of potential therapeutic interventions.

These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of Cbln1 knockout mice using CRISPR/Cas9.

Cbln1 Signaling Pathway

Cbln1, primarily secreted from cerebellar granule cells, acts as a synaptic organizer by bridging presynaptic neurexins (NRXNs) and postsynaptic delta-2 glutamate receptors (GluD2). This tripartite complex is essential for the formation and stability of excitatory synapses between

granule cells and Purkinje cells. The interaction of Cbln1 with these partners is crucial for proper synaptic function and plasticity.

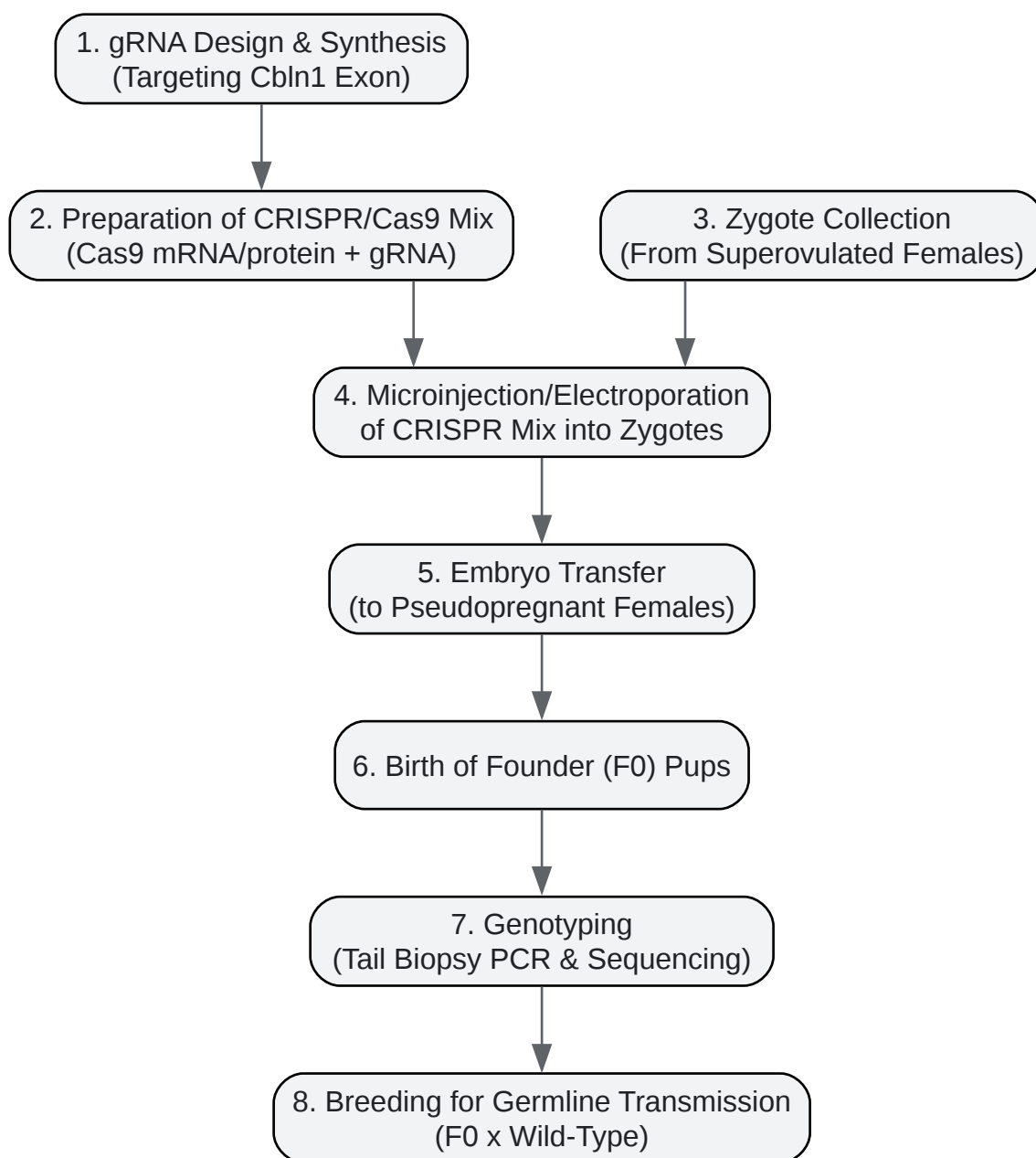


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Cbln1-mediated synaptic organization.

Experimental Workflow for Generating Cbln1 Knockout Mice

The overall workflow for generating Cbln1 knockout mice via CRISPR/Cas9 involves several key steps, from initial design to the identification of founder animals.



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Workflow for generating Cbln1 KO mice.

Detailed Experimental Protocols

Guide RNA (gRNA) Design and Synthesis

The initial and most critical step is the design of specific gRNAs to target the Cbln1 gene.

- **Target Selection:** To generate a null allele, it is recommended to target an early exon of the *Cbln1* gene to introduce a frameshift mutation leading to a premature stop codon. Online design tools such as CHOPCHOP can be used to identify potential gRNA sequences with high predicted efficiency and low off-target scores.
- **gRNA Sequence Design:** A typical gRNA sequence is 20 nucleotides long and must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for *Streptococcus pyogenes* Cas9).
- **Synthesis:** Synthetic gRNAs can be commercially synthesized to ensure high quality and purity, which contributes to higher editing efficiency. Alternatively, gRNAs can be generated by in vitro transcription.

Preparation of CRISPR/Cas9 Reagents for Microinjection

The injection mix typically contains Cas9 and the gRNA.

- **Reagents:**
 - Cas9 mRNA or Cas9 protein
 - Synthesized *Cbln1*-targeting gRNA(s)
 - Microinjection buffer (e.g., TE buffer, pH 7.5)
- **Preparation:**
 - Dilute Cas9 mRNA or protein and gRNA to the desired final concentrations in microinjection buffer. Commonly used concentrations are 100 ng/μl for Cas9 mRNA and 50 ng/μl for gRNA. If using Cas9 protein, a concentration of 20-50 ng/μl is often used.
 - Mix the components gently and centrifuge briefly before microinjection.

Zygote Collection and Microinjection

This protocol requires expertise in animal handling and embryology.

- **Superovulation:** Female mice (e.g., C57BL/6J strain) are superovulated using injections of pregnant mare serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG) 48 hours later.
- **Mating:** Superovulated females are mated with stud males.
- **Zygote Collection:** Fertilized zygotes are collected from the oviducts of the plugged females the following morning.
- **Microinjection:** The prepared CRISPR/Cas9 mix is microinjected into the pronucleus or cytoplasm of the collected zygotes.

Embryo Transfer and Generation of Founder Mice

- **Embryo Culture:** Injected zygotes are cultured in vitro for a short period.
- **Surgical Transfer:** The viable embryos are surgically transferred into the oviducts of pseudopregnant recipient female mice.
- **Birth:** Pups, referred to as founder (F0) animals, are typically born 19-21 days after the transfer.

Genotyping of Founder (F0) Mice

Founder animals are often mosaic, meaning they can have more than one type of allele. Therefore, accurate genotyping is crucial.

- **Sample Collection:** At weaning age (around 3 weeks), a small tail biopsy is collected from each F0 pup for genomic DNA extraction.
- **PCR Amplification:** The genomic region of Cbln1 targeted by the gRNA is amplified by PCR using primers flanking the target site.
- **Mutation Analysis:**
 - **Sanger Sequencing:** The PCR products are sequenced to identify the presence of insertions or deletions (indels) at the target site.

- T7 Endonuclease I (T7E1) Assay or High-Resolution Melt Analysis (HRMA): These methods can be used for initial screening to detect the presence of mutations.
- Confirmation: It is essential to confirm that the identified mutation leads to a frameshift and a premature stop codon to ensure a functional knockout.

Breeding for Germline Transmission

To establish a stable knockout line, it is necessary to confirm that the mutation is transmitted through the germline.

- Mating: Founder mice identified with the desired mutation are crossed with wild-type mice.
- Genotyping of F1 Offspring: The resulting F1 generation is genotyped to confirm the transmission of the knockout allele from the F0 parent.
- Establishment of Homozygous Line: Heterozygous F1 mice are intercrossed to generate homozygous Cbln1 knockout mice (Cbln1^{-/-}).

Expected Phenotype of Cbln1 Knockout Mice

Cbln1 knockout mice exhibit distinct and quantifiable phenotypes, primarily related to motor coordination and cerebellar function.

Quantitative Phenotypic Data

Phenotypic Parameter	Wild-Type (WT)	Cbln1 Knockout (-/-)	Reference
Body Weight (g) at 3-5 months	21.9 ± 0.4	19.9 ± 0.4	
Rotarod Performance (latency to fall, sec)	~75	~23	
Open Field Test (total distance, m)	15 ± 1	6.0 ± 0.6	
Parallel Fiber-Purkinje Cell Synapses	Normal Density	~80% reduction	
Climbing Fiber Innervation	Single	Multiple	

Note: Values are presented as mean ± SEM and may vary depending on the specific experimental conditions and genetic background of the mice.

Summary and Conclusion

The CRISPR/Cas9 system offers a rapid and efficient method for generating Cbln1 knockout mouse models. These models are indispensable for elucidating the fundamental roles of Cbln1 in synapse formation and function, as well as for investigating its involvement in neurological disorders. The detailed protocols and expected phenotypic data provided in these application notes serve as a valuable resource for researchers aiming to develop and characterize Cbln1 knockout mice for basic research and therapeutic development.

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